Cas no 1213215-01-0 ((1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine)

(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-(2-CHLORO-3-FLUOROPHENYL)ETHYLAMINE
- Benzenemethanamine, 2-chloro-3-fluoro-α-methyl-, (αS)-
- (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine
- 1213215-01-0
-
- MDL: MFCD11507925
- Inchi: 1S/C8H9ClFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m0/s1
- InChI Key: QRNVGMYCAUROPJ-YFKPBYRVSA-N
- SMILES: N[C@H](C1=CC=CC(F)=C1Cl)C
Experimental Properties
- Density: 1?+-.0.06 g/cm3(Predicted)
- Boiling Point: 218.3±25.0 °C(Predicted)
- pka: 8.18±0.10(Predicted)
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982681-5.0g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 5g |
$3935.0 | 2023-05-27 | ||
Enamine | EN300-1982681-10.0g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 10g |
$5837.0 | 2023-05-27 | ||
Enamine | EN300-1982681-0.1g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1982681-0.05g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1982681-0.5g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1982681-10g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1982681-1.0g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 1g |
$1357.0 | 2023-05-27 | ||
Enamine | EN300-1982681-2.5g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1982681-0.25g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1982681-1g |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine |
1213215-01-0 | 1g |
$986.0 | 2023-09-16 |
(1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine Related Literature
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine
Recent Advances in the Study of (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine (CAS: 1213215-01-0)
The compound (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine (CAS: 1213215-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its unique structural features, has shown promising potential in the development of novel therapeutic agents. Recent studies have focused on its synthesis, pharmacological properties, and applications in drug discovery, particularly in the context of central nervous system (CNS) disorders and oncology.
A 2023 study published in the Journal of Medicinal Chemistry explored the enantioselective synthesis of (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine using asymmetric hydrogenation techniques. The researchers achieved a high enantiomeric excess (ee > 99%) and demonstrated the scalability of the process, which is critical for industrial applications. The study also highlighted the compound's role as a key intermediate in the synthesis of potent dopamine receptor modulators, suggesting its utility in treating Parkinson's disease and schizophrenia.
In another groundbreaking study, researchers investigated the pharmacokinetic profile of (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine in preclinical models. The results, published in Drug Metabolism and Disposition, revealed favorable absorption and distribution properties, with minimal off-target effects. The compound exhibited a high blood-brain barrier permeability, making it an attractive candidate for CNS-targeted therapies. Additionally, its metabolic stability was found to be superior to that of analogous compounds, reducing the risk of drug-drug interactions.
Recent advancements in computational chemistry have further elucidated the molecular interactions of (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine with biological targets. Molecular docking studies, as reported in Bioorganic & Medicinal Chemistry Letters, identified strong binding affinities for specific G-protein-coupled receptors (GPCRs). These findings have paved the way for the design of derivatives with enhanced selectivity and efficacy, particularly in the treatment of neuropathic pain and depression.
The therapeutic potential of (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine extends beyond CNS disorders. A 2024 study in Cancer Research demonstrated its role as a scaffold for developing small-molecule inhibitors of protein kinases involved in tumor progression. The compound's ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR axis, highlights its versatility in oncology drug development. Researchers are now exploring its combination with existing chemotherapeutic agents to improve treatment outcomes.
Despite these promising developments, challenges remain in optimizing the synthesis and formulation of (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine for clinical use. Current efforts are focused on reducing production costs and improving yield through green chemistry approaches. Additionally, ongoing toxicology studies aim to ensure the compound's safety profile meets regulatory standards. Collaborative initiatives between academia and industry are expected to accelerate its translation into clinical trials.
In conclusion, (1S)-1-(2-chloro-3-fluorophenyl)ethan-1-amine (CAS: 1213215-01-0) represents a versatile and pharmacologically active compound with broad applications in drug discovery. Its unique structural and functional properties make it a valuable tool for addressing unmet medical needs in CNS disorders and oncology. Continued research and development efforts are likely to uncover further therapeutic potentials, solidifying its position as a key player in modern medicinal chemistry.
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